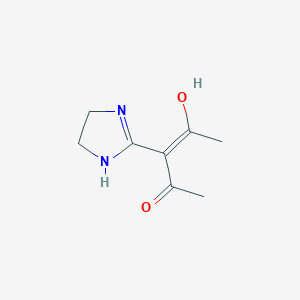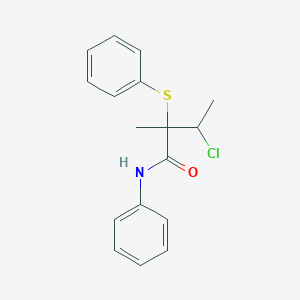
3-(Phosphonooxy)propyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C₆H₁₁O₆P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonooxy group attached to a propyl chain, which is further connected to a 2-methylprop-2-enoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate typically involves the esterification of 3-hydroxypropyl 2-methylprop-2-enoate with phosphoric acid or its derivatives. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include phosphoric acid, 3-hydroxypropyl 2-methylprop-2-enoate, and a suitable catalyst to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products. The use of advanced catalysts and automated systems helps in achieving consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phosphonooxy)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of phosphonates.
Substitution: Nucleophilic substitution reactions can occur at the ester or phosphonooxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphonates.
Substitution: Substituted esters or phosphonates, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Phosphonooxy)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-substrate interactions due to its phosphonooxy group.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Phosphonooxy)propyl 2-methylprop-2-enoate involves its interaction with molecular targets through its phosphonooxy group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to undergo esterification and hydrolysis reactions makes it a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methacryloyloxy)propyltrimethoxysilane: Similar in structure but contains a trimethoxysilane group instead of a phosphonooxy group.
(3-butoxy-2-hydroxy-propyl) 2-methylprop-2-enoate: Contains a butoxy group and a hydroxy group, differing in functional groups.
Uniqueness
3-(Phosphonooxy)propyl 2-methylprop-2-enoate is unique due to its phosphonooxy group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in applications requiring strong interactions with metal ions or enzymes, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
82427-01-8 |
|---|---|
Molekularformel |
C7H13O6P |
Molekulargewicht |
224.15 g/mol |
IUPAC-Name |
3-phosphonooxypropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H13O6P/c1-6(2)7(8)12-4-3-5-13-14(9,10)11/h1,3-5H2,2H3,(H2,9,10,11) |
InChI-Schlüssel |
CIIWMXSMCCRQEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)






![3-[(2-methoxyphenyl)methyl]-1H-quinoxalin-2-one](/img/structure/B14424899.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(4-methoxybenzene)](/img/structure/B14424915.png)



![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline](/img/structure/B14424931.png)

